molecular formula C11H14N2O5 B14274142 O-Ethyl-2-nitro-L-tyrosine CAS No. 183583-02-0

O-Ethyl-2-nitro-L-tyrosine

Cat. No.: B14274142
CAS No.: 183583-02-0
M. Wt: 254.24 g/mol
InChI Key: RPECJUHNPSEFBD-VIFPVBQESA-N
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Description

O-Ethyl-2-nitro-L-tyrosine: is a derivative of the amino acid tyrosine, characterized by the presence of an ethyl group attached to the oxygen atom and a nitro group attached to the second carbon of the tyrosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl-2-nitro-L-tyrosine typically involves the nitration of L-tyrosine followed by the ethylation of the hydroxyl group. A common synthetic route includes:

    Nitration of L-Tyrosine: L-Tyrosine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the ortho position relative to the hydroxyl group.

    Ethylation: The hydroxyl group of the nitrated tyrosine is then ethylated using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and ethylation processes to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl-2-nitro-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other alkyl groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Alkyl halides or other electrophiles in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields O-Ethyl-2-amino-L-tyrosine.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

O-Ethyl-2-nitro-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on protein structure and function, particularly in the context of oxidative stress and nitration.

    Medicine: Investigated for its potential role in neurodegenerative diseases where nitration of tyrosine residues is implicated.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which O-Ethyl-2-nitro-L-tyrosine exerts its effects involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and other cellular components. This interaction can lead to modifications of protein structure and function, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-L-tyrosine: Similar in structure but lacks the ethyl group.

    O-Methyl-2-nitro-L-tyrosine: Similar but with a methyl group instead of an ethyl group.

    N-Acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester: Contains additional acetyl and chloro groups.

Uniqueness

O-Ethyl-2-nitro-L-tyrosine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

183583-02-0

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

(2S)-2-amino-3-(4-ethoxy-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C11H14N2O5/c1-2-18-8-4-3-7(5-9(12)11(14)15)10(6-8)13(16)17/h3-4,6,9H,2,5,12H2,1H3,(H,14,15)/t9-/m0/s1

InChI Key

RPECJUHNPSEFBD-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)CC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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